molecular formula C8H5F6NO B13597792 (1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B13597792
M. Wt: 245.12 g/mol
InChI Key: HNYGGCHYEXEFKE-LURJTMIESA-N
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Description

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups attached to both the ethan-1-ol and pyridin-3-yl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroethanol and 6-(trifluoromethyl)pyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol group, followed by nucleophilic substitution to introduce the pyridin-3-yl group.

    Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-trifluoroethanol: A simpler fluorinated alcohol with similar properties.

    6-(trifluoromethyl)pyridine: A related pyridine derivative with a trifluoromethyl group.

    Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different functional groups.

Uniqueness

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-ol is unique due to the combination of its trifluoromethyl groups and pyridin-3-yl moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H5F6NO

Molecular Weight

245.12 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-[6-(trifluoromethyl)pyridin-3-yl]ethanol

InChI

InChI=1S/C8H5F6NO/c9-7(10,11)5-2-1-4(3-15-5)6(16)8(12,13)14/h1-3,6,16H/t6-/m0/s1

InChI Key

HNYGGCHYEXEFKE-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1[C@@H](C(F)(F)F)O)C(F)(F)F

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)O)C(F)(F)F

Origin of Product

United States

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